molecular formula C10H10N4 B13350482 5-(Pyridin-4-ylmethyl)pyrimidin-2-amine

5-(Pyridin-4-ylmethyl)pyrimidin-2-amine

Cat. No.: B13350482
M. Wt: 186.21 g/mol
InChI Key: HUCPBOPYOPMKBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Pyridin-4-ylmethyl)pyrimidin-2-amine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-4-ylmethyl)pyrimidin-2-amine typically involves the reaction of pyridine derivatives with pyrimidine precursors. One common method involves the use of a palladium-catalyzed cross-coupling reaction between 4-bromomethylpyridine and 2-aminopyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-4-ylmethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often facilitated by the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

5-(Pyridin-4-ylmethyl)pyrimidin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Pyridin-4-ylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-4-yl)pyridin-4-amine: Similar structure but lacks the pyrimidine ring.

    3-Methyl-N-(pyridin-4-yl)pyridin-4-amine: Contains a methyl group on the pyridine ring.

    3-Nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group on the pyridine ring.

Uniqueness

5-(Pyridin-4-ylmethyl)pyrimidin-2-amine is unique due to the presence of both pyridine and pyrimidine rings, which confer distinct electronic and steric properties. This dual-ring system enhances its ability to interact with various biological targets, making it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

5-(pyridin-4-ylmethyl)pyrimidin-2-amine

InChI

InChI=1S/C10H10N4/c11-10-13-6-9(7-14-10)5-8-1-3-12-4-2-8/h1-4,6-7H,5H2,(H2,11,13,14)

InChI Key

HUCPBOPYOPMKBF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CC2=CN=C(N=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.